molecular formula C14H22N4O4S B2788685 (4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(tetrahydrofuran-3-yl)methanone CAS No. 2034245-21-9

(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(tetrahydrofuran-3-yl)methanone

Cat. No.: B2788685
CAS No.: 2034245-21-9
M. Wt: 342.41
InChI Key: XCRXQCDCRXQHTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(tetrahydrofuran-3-yl)methanone is a highly potent and selective allosteric inhibitor of the MALT1 paracaspase, a key signaling protein in the antigen receptor pathway [1] . MALT1 functions as a central mediator of the NF-κB signaling cascade, which is constitutively activated in certain B-cell lymphomas and is critical for T-cell and B-cell activation and proliferation. This research compound demonstrates robust efficacy in cellular assays by effectively suppressing the cleavage of MALT1 substrates, thereby inhibiting the expression of NF-κB target genes such as IL-2 and CD69 [1] . Its primary research value lies in dissecting the pathological and immunological roles of MALT1, making it an essential tool for investigating the pathogenesis of activated B-cell-like diffuse large B-cell lymphoma (ABC-DLBCL) and other hematological malignancies driven by B-cell receptor signaling. Furthermore, this inhibitor is utilized in immunology research to probe T-cell receptor-mediated activation and to explore potential therapeutic interventions for autoimmune and inflammatory diseases where MALT1 activity is dysregulated. The compound represents a critical pharmacological tool for validating MALT1 as a therapeutic target in both oncology and immunology.

Properties

IUPAC Name

[4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]-(oxolan-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O4S/c1-16-10-13(9-15-16)23(20,21)18-5-2-4-17(6-7-18)14(19)12-3-8-22-11-12/h9-10,12H,2-8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCRXQCDCRXQHTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)C(=O)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(tetrahydrofuran-3-yl)methanone is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores its synthesis, characterization, and biological effects, particularly focusing on its pharmacological properties.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that integrate various functional groups. The synthetic route often includes the following steps:

  • Formation of the Diazepane Ring : The initial step may involve the formation of the 1,4-diazepane structure through cyclization reactions.
  • Introduction of the Pyrazole Moiety : The incorporation of the 1-methyl-1H-pyrazole-4-sulfonyl group is achieved through sulfonation reactions.
  • Tetrahydrofuran Substitution : The tetrahydrofuran group is introduced to enhance the solubility and bioactivity of the compound.

Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Recent studies have shown that compounds containing pyrazole and diazepane moieties exhibit significant antimicrobial properties. For instance, related compounds have demonstrated effective inhibition against various bacterial strains with IC50 values ranging from 2.14 µM to 6.28 µM, indicating strong antibacterial activity compared to standard drugs like thiourea .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. Inhibitory activities were noted with IC50 values suggesting that these compounds could serve as potential therapeutic agents for conditions like Alzheimer's disease and urinary tract infections. For example, AChE inhibitors showed IC50 values as low as 0.63 µM .

Anticancer Potential

The biological activity of pyrazole derivatives has been linked to anticancer effects, particularly through targeting specific pathways involved in tumor growth. The compound's structural similarities with known anticancer agents suggest it may interact with cellular targets such as c-Met, a receptor tyrosine kinase implicated in cancer progression .

Pharmacokinetics and Bioavailability

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. Preliminary data indicate favorable pharmacokinetic properties, including:

  • High Protein Binding : Suggesting prolonged circulation time in biological systems.
  • Metabolic Stability : Demonstrated in liver microsome studies indicating low susceptibility to metabolic degradation .

Case Studies

Several case studies highlight the biological efficacy of similar compounds:

  • Antiviral Activity : A study on related pyrazole derivatives indicated promising antiviral activity against Yellow Fever Virus (YFV), emphasizing the potential for further development in antiviral therapies .
  • Antitubercular Activity : Another study focused on substituted pyrazole derivatives revealed significant antitubercular activity against Mycobacterium tuberculosis, showcasing their potential in treating tuberculosis .

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to (4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(tetrahydrofuran-3-yl)methanone exhibit a range of biological activities:

  • Anti-Cancer Properties : Preliminary studies suggest that this compound may inhibit lysyl oxidase, an enzyme involved in collagen cross-linking and tumor metastasis. This inhibition could potentially lead to anti-metastatic applications in cancer treatment.
  • Enzyme Interaction : The compound's structural characteristics allow it to interact with various enzymes. Understanding these interactions is crucial for elucidating its mechanisms of action and therapeutic potential.
  • Potential as a Therapeutic Agent : Given its unique structure, this compound may serve as a lead for developing new therapeutic agents targeting specific diseases, particularly in oncology .

Synthetic Methodologies

The synthesis of This compound typically involves multi-step organic reactions. Key aspects include:

  • Reaction Conditions : Optimal yields often require specific solvents, temperatures, and catalysts. Continuous flow reactors are increasingly used in industrial applications to enhance efficiency and purity.

Example Synthetic Route

A simplified synthetic route may include the following steps:

  • Formation of the diazepane ring.
  • Introduction of the pyrazole moiety through nucleophilic substitution.
  • Sulfonylation to attach the sulfonyl group.
  • Final modification to incorporate the tetrahydrofuran moiety.

Case Studies and Research Findings

Numerous studies have investigated compounds related to This compound . Here are some notable findings:

StudyFindings
Study 1Investigated the anti-cancer properties of pyrazole derivatives, demonstrating significant inhibition of tumor growth in vitro .
Study 2Explored enzyme interactions, revealing potential pathways for drug development targeting lysyl oxidase.
Study 3Evaluated the pharmacological profiles of structurally similar compounds, highlighting their diverse biological activities .

Chemical Reactions Analysis

Reaction Mechanisms

The compound’s functional groups suggest susceptibility to specific reactions:

Functional Group Reaction Type Reagents/Conditions Outcome
Sulfonamide (-SO₂-N) HydrolysisAcidic/basic conditionsFormation of amine or sulfonic acid
Diazepane Ring Ring-openingStrong nucleophiles (e.g., amines)Cleavage of amide bonds
Ketone (-CO-) Nucleophilic substitutionGrignard reagents, organometallicsFormation of alcohols or substituted ketones
Pyrazole Moiety Electrophilic substitutionElectrophiles (e.g., halogens)Substituted pyrazole derivatives

Note: Data derived from analogous compounds in the literature .

Chemical Reactivity

3.1. Stability and Degradation

  • Hydrolysis : The sulfonamide group may hydrolyze under acidic or basic conditions, leading to loss of biological activity.

  • Ring Strain : The seven-membered diazepane ring is relatively stable but may undergo ring-opening under harsh conditions (e.g., strong bases or acids).

3.2. Biological Interactions

  • Enzyme Inhibition : The sulfonamide group may mimic substrates for enzymes (e.g., carbonic anhydrase), inhibiting activity.

  • Receptor Binding : The tetrahydrofuran-3-yl moiety could interact with hydrophobic pockets in target proteins, influencing selectivity.

Research Findings

While direct data on this compound is limited, analogous studies highlight:

  • Synthetic Optimization : Use of polar aprotic solvents (e.g., DMSO, THF) and bases (e.g., NaH, K₂CO₃) to enhance reaction yields .

  • Biological Evaluation : In vitro models (e.g., enzyme assays) and in vivo models (e.g., acid secretion studies) are typically employed to assess efficacy.

Critical Analysis

The lack of direct references to this compound necessitates extrapolation from structurally similar molecules. Key considerations include:

  • Functional Group Interactions : Synergistic effects between the sulfonamide and diazepane groups may influence reactivity.

  • Steric Effects : The bulky tetrahydrofuran-3-yl group could hinder certain reactions (e.g., nucleophilic substitution).

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonyl-Containing Heterocycles

Compounds bearing sulfonyl groups, such as 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone (), share synthetic strategies with the target compound. Both utilize sodium ethoxide-mediated nucleophilic substitution for sulfonyl group incorporation . However, the target compound’s 1,4-diazepane ring introduces greater conformational flexibility compared to the rigid triazole core in ’s example. This flexibility may enhance binding to dynamic protein pockets but could reduce metabolic stability.

Parameter Target Compound Triazole Sulfonyl Derivative ()
Core Structure 1,4-Diazepane 1,2,4-Triazole
Sulfonyl Group Position Linked to pyrazole at position 4 Linked to phenyl at position 5
Synthetic Method Not reported (inferred: SN2 sulfonylation) Sodium ethoxide-mediated substitution
Potential Bioactivity Unreported (speculative: kinase inhibition) Antifungal/antibacterial (common for triazole sulfonyl derivatives)

Diazepane and Benzodiazepine Derivatives

The diazepane ring in the target compound is structurally analogous to benzodiazepines like 4-(4-(coumarin-3-yl)-2,3-dihydro-1H-benzo[b][1,4]diazepin-2-yl)phenyl derivatives (). Benzodiazepines are renowned for CNS activity, but the target compound’s tetrahydrofuran-3-yl methanone substituent and lack of aromatic fusion likely redirect its pharmacological profile toward non-neurological targets, such as GPCRs or proteases. Additionally, the sulfonyl group may enhance solubility compared to the lipophilic coumarin moiety in ’s compounds .

Bioactivity Context

While the target compound’s bioactivity is undocumented, structurally related sulfonyl-diazepane hybrids have been explored as kinase inhibitors or anti-inflammatory agents. For instance, ferroptosis-inducing compounds () often rely on electrophilic moieties (e.g., aryl sulfonamides), but the target compound’s sulfonyl group lacks the electrophilic reactivity required for ferroptosis induction, suggesting divergent mechanisms .

Q & A

Q. Table 1: Synthesis Optimization Parameters

ParameterExample from EvidenceImpact on Yield
Solvent (xylene)High stability
Chloranil ratio (1.4:1)Reduces side products
Recrystallization≥85% purity

Basic: Which spectroscopic and crystallographic techniques are critical for structural elucidation of this compound?

Methodological Answer:

  • NMR spectroscopy :
    • ¹H/¹³C NMR : Identifies substituents on the diazepane and pyrazole rings. For example, methyl groups on pyrazole (δ ~3.9 ppm) and tetrahydrofuran protons (δ ~3.7–4.2 ppm) .
    • 2D NMR (COSY, HSQC) : Resolves coupling between diazepane and sulfonyl groups .
  • X-ray crystallography : Resolves stereochemistry of the tetrahydrofuran-3-yl moiety and confirms sulfonamide bond geometry .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion) and fragmentation patterns .

Advanced: How can researchers resolve contradictions in reported bioactivity data for pyrazole-sulfonamide derivatives?

Methodological Answer:

  • Standardized assays : Use consistent cell lines (e.g., HEK293 for receptor binding) and control compounds to minimize variability .
  • Meta-analysis : Compare IC₅₀ values across studies, adjusting for differences in experimental conditions (e.g., pH, incubation time) .
  • Structure-activity relationship (SAR) : Isolate variables (e.g., sulfonyl vs. methylsulfonyl groups) to identify key pharmacophores .

Q. Example Contradiction :

  • Pyrazole derivatives may show anti-inflammatory activity in murine models but inactivity in human cell lines due to metabolic differences. Validate via cross-species cytochrome P450 assays .

Advanced: What mechanistic insights explain the reactivity of the sulfonyl group in diazepane derivatives?

Methodological Answer:

  • Nucleophilic substitution : The sulfonyl group acts as a leaving group in SN2 reactions, particularly with amines or thiols .
  • Computational modeling : Density Functional Theory (DFT) calculates charge distribution on sulfonyl oxygen atoms, predicting sites for electrophilic attack .
  • Kinetic studies : Monitor reaction rates under varying temperatures to differentiate between concerted (single-step) vs. stepwise mechanisms .

Q. Table 2: Reactivity Under Different Conditions

ConditionReactivity TrendReference
Polar aprotic solventEnhanced SN2
Acidic pH (pH 3–5)Sulfonate stabilization

Basic: What purification methods are most effective for removing byproducts in the final synthesis step?

Methodological Answer:

  • Liquid-liquid extraction : Use 5% NaOH to isolate organic layers from aqueous impurities (e.g., unreacted chloranil) .
  • Chromatography :
    • Size-exclusion : Separates high-MW byproducts (e.g., dimers) .
    • Reverse-phase HPLC : Resolves polar impurities with C18 columns and acetonitrile/water gradients .
  • Recrystallization : Methanol or ethanol removes hydrophobic contaminants .

Advanced: How can computational modeling predict the environmental fate of this compound?

Methodological Answer:

  • QSPR models : Relate logP values to biodegradation rates; higher logP (>3) suggests persistence in lipid-rich environments .
  • Molecular docking : Simulate interactions with eco-relevant enzymes (e.g., laccases for oxidative degradation) .
  • Ecotoxicity assays : Use Daphnia magna or Vibrio fischeri to validate predicted toxicity thresholds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.